Evodia fruit
Description
Structure
2D Structure
Properties
IUPAC Name |
19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSLGBFQAGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859591 | |
| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1180-71-8 | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 °C | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Limonin Biosynthesis and Plant Metabolism
Biosynthetic Pathways of Limonin and Limonoids
The foundation of limonin's structure is laid through the convergence of primary metabolic pathways that provide the necessary precursors for this specialized metabolite.
The biosynthesis of limonin, a tetracyclic triterpene, is rooted in the mevalonate (B85504) (MVA) pathway. mdpi.comnih.gov This essential metabolic route provides the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Feeding experiments using labeled precursors have confirmed that the MVA pathway is the exclusive source of the isoprene (B109036) units that make up the limonoid skeleton. researchgate.netnih.govresearchgate.net Studies have shown that inhibiting the MVA pathway leads to a significant decrease in limonoid production, while blocking the alternative methylerythritol phosphate (B84403) (MEP) pathway does not have the same effect, further solidifying the MVA pathway's central role. researchgate.netnih.gov
The initiation of the isoprenoid biosynthetic pathway marks the first committed steps toward creating the vast diversity of terpenoid compounds, including limonin. Following the production of IPP and DMAPP via the MVA pathway, these C5 units are condensed to form larger isoprenoid precursors. The condensation of IPP and DMAPP yields geranyl diphosphate (GPP), a C10 compound. ijbbku.com Further additions of IPP units lead to the formation of farnesyl diphosphate (FPP), a C15 compound, which is then dimerized in a head-to-head condensation to create the C30 precursor, squalene. nih.gov This linear C30 triterpenoid (B12794562) precursor is the foundational structure from which the complex tetracyclic scaffold of limonoids is derived. nih.gov
Mevalonate (MVA) Pathway as a Precursor Source
Enzymatic Regulation in Limonoid Biosynthesis
The transformation of the basic triterpenoid skeleton into the intricate structure of limonin is orchestrated by a series of highly specific enzymes. These biocatalysts control key steps in the pathway, from the initial cyclization to the final modifications that determine the compound's structure and properties.
A critical step in the biosynthesis of all triterpenoids, including limonoids, is the cyclization of 2,3-oxidosqualene (B107256). This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.net OSCs are responsible for creating the diverse array of cyclic triterpene scaffolds found in nature. researchgate.net In the context of limonin biosynthesis, a specific OSC, CiOSC, has been identified in citrus and shown to be crucial for the formation of the triterpene precursor. The expression of the gene encoding this enzyme is positively correlated with the accumulation of limonoids. Research has demonstrated that suppressing the expression of the CiOSC gene leads to a significant reduction in limonoid content. These enzymes initiate the formation of the protolimonoid structure, the immediate C30 tetracyclic triterpene precursor to limonoids. nih.govpnas.org
Limonoid-A-ring lactone hydrolase (LLH) is a key regulatory enzyme in the final stages of limonin biosynthesis. This enzyme catalyzes the conversion of the non-bitter precursor, limonoate A-ring lactone (LARL), into the intensely bitter limonin. nih.govftb.com.hr This conversion is particularly active under acidic conditions, which can occur naturally in young citrus fruits or as a result of tissue damage during juicing. nih.govmdpi.com The activity of LLH is pH-dependent and is a major contributor to the "delayed bitterness" phenomenon in citrus products, where the bitter taste develops over time after processing. mdpi.com
In contrast to the bitterness-inducing activity of LLH, the enzyme limonoid glucosyltransferase (LGT) plays a crucial role in a natural debittering process within the plant. mdpi.com LGT catalyzes the transfer of a glucose molecule to limonoid aglycones, including limonin and its precursors, to form non-bitter limonoid glucosides. mdpi.com This glucosidation process not only reduces bitterness but also increases the water solubility of the limonoids. ftb.com.hr LGT is a single enzyme that appears to be responsible for the glucosylation of all limonoid aglycones. The expression of the LGT gene is highest in the flavedo (the outer colored part of the peel) and increases as the fruit matures, competing with LLH for the common substrate LARL. nih.govftb.com.hr This competition between LLH and LGT is a critical factor in determining the final balance of bitter aglycones and non-bitter glucosides in citrus fruits.
Other Tailoring Enzymes (e.g., Cytochrome P450s)
The structural diversity of limonoids, including limonin, arises from the modification of a basic triterpene scaffold. After the initial cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs), a host of tailoring enzymes further modify the structure. frontiersin.org Among the most crucial of these are the Cytochrome P450 monooxygenases (CYPs or P450s). frontiersin.orgpnas.org
CYPs are a large superfamily of heme-containing enzymes that catalyze a wide variety of regio- and stereospecific oxidative reactions. researchgate.netbeilstein-journals.org In limonoid biosynthesis, their primary role is to introduce oxygen-containing functional groups, such as hydroxyl, ketone, aldehyde, or carboxyl groups, and to form epoxy rings. frontiersin.org These modifications are critical for the immense structural variety and biological activities of the resulting limonoids. sjtu.edu.cn
Research has identified specific P450 enzymes involved in the early stages of limonoid biosynthesis. For instance, studies on Melia azedarach and Citrus sinensis identified co-expressed CYPs (MaCYP71CD2/MaCYP71BQ5 and CsCYP71CD1/CsCYP71BQ4, respectively) that perform three successive oxidations on the tirucalla-7,24-dien-3β-ol scaffold. pnas.orgresearchgate.net These reactions lead to the spontaneous formation of a hemiacetal ring, producing the protolimonoid melianol, a key precursor in the pathway. researchgate.netbeilstein-journals.org
Beyond P450s, other classes of tailoring enzymes play significant roles. These include:
Acyltransferases: These enzymes are responsible for adding acyl groups. For example, BAHD-type acetyltransferases like CsL21AT and MaL21AT have been identified that catalyze acetylation. nih.gov
Dehydrogenases/Reductases: Short-chain dehydrogenase/reductases (SDRs), such as CsSDR and MaSDR, are involved in dehydrogenation reactions. nih.gov
Glycosyltransferases (GTs): These enzymes add sugar moieties to the limonoid aglycone. A notable example is the limonoid glucosyltransferase (LGT), which converts bitter limonoids into their non-bitter 17-β-D-glucopyranoside derivatives. frontiersin.org
Methyltransferases: These enzymes catalyze the addition of methyl groups. frontiersin.org
The sequential and combinatorial action of these enzymes on the triterpene core generates the vast array of limonoid structures found in nature. frontiersin.orgnih.gov
| Enzyme Class | Function in Limonoid Biosynthesis | Specific Examples |
| Cytochrome P450s (CYPs) | Catalyze oxidative reactions (hydroxylation, etc.) | MaCYP71CD2, MaCYP71BQ5, CsCYP71CD1, CsCYP71BQ4 |
| Acyltransferases | Add acyl groups (e.g., acetylation) | CsL21AT, MaL21AT |
| Dehydrogenases/Reductases | Catalyze dehydrogenation reactions | CsSDR, MaSDR |
| Glycosyltransferases (GTs) | Add sugar moieties | Limonoid glucosyltransferase (LGT) |
| Methyltransferases | Add methyl groups | Not specified in sources |
Genetic and Transcriptional Control of Limonoid Biosynthesis
The biosynthesis of limonoids is a tightly regulated process controlled at the genetic and transcriptional levels. The expression of genes encoding key biosynthetic enzymes is a critical determinant of the type and quantity of limonoids produced in plants. nih.gov
A pivotal gene in the pathway is the one encoding oxidosqualene cyclase (OSC) , the enzyme that catalyzes the formation of the initial triterpene scaffold. frontiersin.org Studies in citrus have identified a specific OSC gene, CiOSC, whose expression levels are positively correlated with the accumulation of limonoids during seed development. frontiersin.orgnih.gov Suppressing the expression of CiOSC through virus-induced gene silencing (VIGS) led to a significant reduction in limonoid content, confirming its essential role. frontiersin.orgnih.gov
The regulation of these biosynthetic genes is managed by transcription factors (TFs) , which bind to promoter regions of target genes to activate or repress their expression. nih.gov In the context of limonoid biosynthesis, the MYB family of transcription factors has been shown to be particularly important. nih.govnih.gov
Detailed research has identified a specific R2R3-MYB transcription factor in citrus, named CiMYB42 , as a key positive regulator. nih.govscispace.com The expression of CiMYB42 is significantly related to the content of limonoids and the expression of CiOSC. nih.govnih.gov Further investigation revealed that the CiMYB42 protein directly binds to the promoter region of the CiOSC gene, thereby activating its transcription. nih.govscispace.com Experimental evidence supports this role:
Overexpression of CiMYB42 in sweet orange led to a significant increase in limonin accumulation. nih.govscispace.com
Conversely, the downregulation of CiMYB42 resulted in decreased accumulation of nomilin (B1679832), a precursor to limonin. nih.govscispace.com
Another critical point of genetic control involves the gene for limonoid glucosyltransferase (LGT) . This enzyme converts bitter limonoid aglycones into their non-bitter glucoside forms. The LGT gene exists as a single copy in the citrus genome, making it a key target for controlling the "delayed bitterness" phenomenon in citrus juices.
| Gene/Factor | Type | Function |
| CiOSC | Biosynthetic Gene | Encodes oxidosqualene cyclase, which produces the triterpene precursor for limonoids. frontiersin.orgnih.gov |
| CiMYB42 | Transcription Factor (R2R3-MYB) | Positively regulates limonoid biosynthesis by binding to the CiOSC promoter and activating its expression. nih.govnih.govscispace.com |
| LGT | Biosynthetic Gene | Encodes limonoid glucosyltransferase, which converts bitter limonoid aglycones to non-bitter glucosides. frontiersin.org |
Limonin Metabolic Transformations in Biological Systems
Once synthesized in plants or ingested by other organisms, limonin undergoes various metabolic transformations. Pharmacokinetic studies have established that the primary metabolic pathways for limonin are reduction, hydrolysis, and methylation. nih.govmdpi.comnih.gov These biotransformations are crucial as they affect the bioavailability and biological activity of the compound. nih.gov
Reduction, Hydrolysis, and Methylation Pathways
The metabolism of limonin can occur in different biological systems, including mammalian tissues and via the gut microbiota. mdpi.com
Reduction: This is a major metabolic pathway for limonin. mdpi.comarabjchem.org In human liver microsomes, a key reaction is the reduction of the carbonyl group at the C-16 position. mdpi.com Another documented reduction reaction involves the carbonyl group at the C-7 position, which can be reduced to the corresponding alcohol, limonol, using reducing agents like sodium borohydride (B1222165) (NaBH4) in laboratory settings. researchgate.net
Hydrolysis: This process involves the cleavage of ester bonds, particularly the lactone rings, which are characteristic features of the limonin structure. The A' lactone ring is susceptible to basic hydrolysis. researchgate.net In the human body, hydrolysis is considered one of the main metabolic routes, and it can be carried out by human intestinal bacteria. mdpi.com The opening of the D-ring lactone is also a known chemical transformation that can occur under alkaline conditions.
Methylation: This pathway involves the addition of a methyl group to the limonin structure. Along with reduction and hydrolysis, methylation has been identified as a principal metabolic pathway for limonin in the human body. nih.govmdpi.com
In human liver microsomes, the enzymes CYP3A4 and CYP2D6, which are part of the cytochrome P450 family, have been implicated in the metabolism of limonin, including glycosylation and isomerization reactions. mdpi.com The gut microbiota also plays a significant role, capable of metabolizing limonin more extensively through these same pathways of reduction, hydrolysis, and methylation. mdpi.com
| Transformation | Description | Site of Action (Example) |
| Reduction | Addition of hydrogen, typically converting a carbonyl group to a hydroxyl group. | C-7 and C-16 carbonyl groups. mdpi.comresearchgate.net |
| Hydrolysis | Cleavage of a chemical bond by the addition of water, often opening a lactone ring. | A' lactone ring and D-ring lactone. researchgate.net |
| Methylation | Addition of a methyl group. | Identified as a key pathway, specific sites not detailed in sources. mdpi.com |
Limonin Derivatives: Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Strategies for Limonin Analogues
Synthetic approaches to create limonin analogues involve modifying its core structure through various chemical reactions, including ring manipulations and regioselective functionalization nih.govresearchgate.net.
Strategies involving ring cleavage and rearrangement are employed to generate diverse scaffolds from the complex heptacyclic system of limonin nih.govresearchgate.net. For instance, ring distortion of the limonin scaffold has allowed for the creation of a variety of natural product-like scaffolds and the discovery of novel reactions, such as the cleavage of δ-ketone α,β-unsaturated lactone functional groups, unique B/C-ring rearrangement triggered by hydroiodic acid, and unprecedented D-ring cyclization nih.gov. An unusual B-ring cleavage reaction has been reported by treating a limonin derivative with sodium hydroxide (B78521) at high temperature, yielding a carboxylic acid nih.govresearchgate.net. Beckmann rearrangement has also been explored for B-ring expansion in spirocyclic derivatives of limonin, leading to novel molecular skeletons, although sometimes with low yields nih.gov.
Regioselective functionalization allows for targeted modifications at specific positions on the limonin core structure. The C-7 ketone, C17 furan (B31954), and lactone groups on the triterpenoid (B12794562) structure of limonin are amenable to chemical modification nih.gov. Introducing an amide group on the A ring or adding tertiary amines onto the C(7)-position on the B ring are examples of such modifications nih.gov. A practical synthetic route involving amide exchange on the A lactone ring of limonin with substituted phenethylamine (B48288) or benzylamine (B48309) has been developed to prepare amino limonin derivatives nih.gov. Regioselective C(sp2)–H/C(sp2)–H coupling of limonene (B3431351), a related monoterpene, with unsaturated partners has been achieved, demonstrating the potential for similar regioselective functionalization strategies on the limonin scaffold chemrxiv.orgacs.org. Epoxidation is another method for functionalizing double bonds, as seen in the epoxidation of limonene dendrons mdpi.com.
Ring Cleavage and Rearrangement Approaches
Structure-Activity Relationship Elucidation for Bioactivity
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to limonin affect its biological activity nih.govnih.gov. These studies help identify key pharmacophores and guide the design of more potent and selective derivatives mdpi.com.
Modifications to specific parts of the limonin structure have shown varying effects on its bioactivity.
A-ring: Modification of the A-ring has been explored to improve properties like water solubility and enhance biological activity nih.govscielo.br. Amino derivatives prepared by modifying the A-ring of limonin and deoxylimonin (B7765825) have shown improved anti-inflammatory and analgesic activity compared to the parent compounds nih.gov.
C-7: The C-7 position, typically a ketone, is a common site for modification. Transformation of the C-7 ketone to oxime ethers has been shown to greatly enhance anti-inflammatory and analgesic activity researchgate.net. Introducing various tertiary amines onto the C-7 position of limonin has also led to the synthesis of water-soluble derivatives with potent anti-inflammatory and analgesic effects researchgate.net.
C-14 epoxy group: The C-14 epoxy group is considered critical for the anti-inflammatory and analgesic activity of limonin derivatives researchgate.net.
Other modifications, such as the inversion of configuration at the furan ring, can result in a loss of potency nih.gov. Conversely, removing other functional groups, such as the B-ring ketone and A-ring unsaturation, may not diminish activity nih.gov.
Generating scaffold diversity from limonin has proven to be a fruitful strategy for discovering new bioactive agents nih.govnih.gov. By altering the heptacyclic core ring system through various reactions, a collection of compounds with novel ring systems and diverse molecular frameworks can be created nih.govresearchgate.net. Computational analysis of a collection of limonin derivatives showed a high degree of scaffold diversity, with many unprecedented scaffolds nih.govresearchgate.net. Phenotypic screening of such diverse collections has led to the identification of compounds with activity against various cancer cell lines nih.govnih.govresearchgate.net. This highlights that the variety of molecular frameworks generated from limonin can enhance the likelihood of identifying new compounds with desirable biological potency nih.gov.
Table 1: Selected Limonin Derivatives and their Modifications
| Compound | Site of Modification | Observed Effect on Activity (Examples) |
| Amino A-ring derivatives | A-ring | Improved anti-inflammatory, analgesic |
| C-7 oxime ethers | C-7 | Enhanced anti-inflammatory, analgesic |
| C-7 tertiary amine derivatives | C-7 | Potent anti-inflammatory, analgesic |
| Derivatives with inverted furan configuration | Furan ring | Loss of potency |
Advanced Extraction Methodologies for Limonin
Optimization of Extraction Parameters
The yield and purity of extracted limonin are heavily influenced by several key parameters. Fine-tuning these factors is essential to maximize extraction efficiency.
Solvent System Composition and Concentration
The choice of solvent and its concentration is a primary determinant in limonin extraction. Research indicates that mixed solvent systems, particularly ethanol-water mixtures, are often more effective than pure solvents. mdpi.comresearchgate.net For instance, in one study, the highest yields of limonin were achieved with 70% and 80% ethanol (B145695) concentrations. mdpi.com Another study identified 72% (v/v) ethanol as the optimal concentration for flash extraction of limonin from orange seeds. researchgate.netnii.ac.jp Traditional methods have often relied on organic solvents like dichloromethane, ethyl acetate, and acetone. cabidigitallibrary.orgresearchgate.net However, due to environmental and safety concerns, a shift towards greener solvents is evident. researchgate.net
Temperature and Extraction Duration Effects
Temperature and the duration of the extraction process are critical, interdependent variables. Studies have shown that higher temperatures can accelerate the extraction process. mdpi.com However, there is an optimal range, beyond which the yield may decrease. For example, one study found that when the extraction temperature increased from 50°C to 60°C and 70°C, the yield of limonin tended to decrease in most conditions. mdpi.com The optimal temperature for a green extraction method from lime peel was determined to be 50°C for a duration of 100 minutes. mdpi.comnih.govresearchgate.net In another instance, optimizing for hydrotropic extraction, a temperature of 44°C was found to be ideal. tandfonline.com Flash extraction, a rapid method, has been shown to effectively extract limonin in as little as two minutes. researchgate.netnii.ac.jpresearchgate.net
Solid-to-Solvent Ratios
The ratio of the solid plant material to the volume of the solvent is a crucial factor that impacts extraction efficiency. A higher ratio does not always equate to a better yield. Research on local Indonesian orange peels demonstrated that a solid-to-solvent ratio of 1:10 (w/v) resulted in the maximum yield of D-limonene and total phenolic compounds. researchgate.net Deviating from this optimal ratio, either lower or higher, led to a significant decrease in yield. researchgate.net For flash extraction from orange seeds, a much higher solvent-to-solid ratio of 29:1 (mL/g) was found to be optimal. researchgate.netnii.ac.jp Similarly, an ultrasonic-assisted extraction method optimized for citrus seeds used a 20:1 (v/w) alkaline solution-to-seeds ratio. cabidigitallibrary.orgresearchgate.net
Emerging Green Extraction Techniques
In response to growing environmental concerns, there is a significant push towards developing sustainable and eco-friendly extraction methods for natural products like limonin.
Ethanolic-Aqueous Based Methods
Ethanolic-aqueous extraction is a prominent green method that utilizes a mixture of ethanol and water, which are considered safer and more environmentally friendly solvents compared to many organic alternatives. mdpi.comnih.gov Research has demonstrated the effectiveness of this method for extracting limonin from lime peel. mdpi.comnih.govresearchgate.net The optimal conditions for this method were identified as using 80% ethanol at a pH of 7 and a temperature of 50°C, which yielded 2.072 mg/g of limonin. mdpi.comnih.govresearchgate.net This approach presents a viable and greener alternative for potential industrial-scale production. mdpi.com
Flash Extraction Techniques
Flash extraction is a rapid and efficient technique for obtaining limonin. One study optimized this method for orange seeds and achieved a high yield of 6.8 mg/g with a purity of 95%. researchgate.netnii.ac.jp The optimized conditions for this process were an ethanol concentration of 72% (v/v), a solvent-to-solid ratio of 29:1 (mL/g), and a rotational speed of 4000 r/min for 2 minutes. researchgate.netnii.ac.jp This method's short extraction time makes it an economically attractive option for the large-scale production of limonin. researchgate.net
Data Tables
Table 1: Optimization of Limonin Extraction Parameters
| Parameter | Optimal Condition | Source Material | Extraction Method | Limonin Yield (mg/g) | Reference |
| Solvent Concentration | 80% Ethanol | Lime Peel | Ethanolic-Aqueous | 2.072 | mdpi.comnih.govresearchgate.net |
| Solvent Concentration | 72% (v/v) Ethanol | Orange Seeds | Flash Extraction | 6.8 | researchgate.netnii.ac.jp |
| Temperature | 50°C | Lime Peel | Ethanolic-Aqueous | 2.072 | mdpi.comnih.govresearchgate.net |
| Temperature | 44°C | Lemon Seeds | Hydrotropic Extraction | 6.41 | tandfonline.com |
| Solid-to-Solvent Ratio | 1:10 (w/v) | Orange Peel | Ultrasound-Assisted | - | researchgate.net |
| Solid-to-Solvent Ratio | 29:1 (mL/g) | Orange Seeds | Flash Extraction | 6.8 | researchgate.netnii.ac.jp |
| Solid-to-Solvent Ratio | 20:1 (v/w) | Citrus Seeds | Ultrasonic-Assisted | 7.5 | cabidigitallibrary.orgresearchgate.net |
| Extraction Duration | 100 minutes | Lime Peel | Ethanolic-Aqueous | 2.072 | mdpi.comnih.govresearchgate.net |
| Extraction Duration | 2 minutes | Orange Seeds | Flash Extraction | 6.8 | researchgate.netnii.ac.jp |
Table 2: Comparison of Green Extraction Techniques for Limonin
| Technique | Solvent System | Source Material | Key Findings | Reference |
| Ethanolic-Aqueous Based | 80% Ethanol in water | Lime Peel | Optimal conditions: 80% ethanol, pH 7, 50°C. Yielded 2.072 mg/g of limonin. Safer and more environmentally friendly than traditional organic solvents. | mdpi.comnih.govresearchgate.net |
| Flash Extraction | 72% (v/v) Ethanol | Orange Seeds | Rapid (2 min) and efficient method. Yielded 6.8 mg/g of limonin with 95% purity. Economical for mass production. | researchgate.netnii.ac.jpresearchgate.net |
Strategies for Maximizing Limonin Yield and Purity
The efficient recovery of limonin from natural sources is a primary objective in its commercial and research applications. Maximizing both the yield (the amount of limonin extracted per unit of source material) and the purity (the percentage of limonin in the final extract) requires a systematic approach to optimizing various extraction parameters. Research has demonstrated that factors such as solvent type, extraction temperature, time, and the pH of the extraction medium are critical variables that must be fine-tuned. azom.com Furthermore, the application of advanced extraction technologies and statistical optimization methods like Response Surface Methodology (RSM) has proven instrumental in achieving superior results. nih.govmdpi.comresearchgate.netresearchgate.net
Optimization of Extraction Parameters
The selection of an appropriate solvent is a foundational step in maximizing limonin extraction. Limonin's solubility is dependent on the polarity of the solvent. Studies have explored a range of solvents, including acetone, ethanol, and dichloromethane. nih.govmdpi.comcabidigitallibrary.org An investigation into green extraction methods found that using a mixture of ethanol and water can provide higher yields of limonin compared to using pure ethanol alone. mdpi.com Specifically, an 80% ethanol concentration was identified as optimal in one study. mdpi.comnih.gov Another study utilizing response surface methodology determined the ideal ethanol concentration to be 72% for flash extraction from orange seeds. researchgate.net
Temperature and time are interdependent parameters that significantly influence extraction efficiency. Elevated temperatures can enhance the solubility and diffusion rate of limonin, but prolonged exposure to high heat can risk thermal degradation. One study optimized the extraction from pummelo seeds and found the ideal conditions to be 78.94°C for 4.62 hours using anhydrous acetone, which yielded 11.52 mg/g of limonoids. nih.gov In contrast, a green extraction method from lime peel identified a lower optimal temperature of 50°C with 80% ethanol, yielding 2.072 mg/g of limonin. mdpi.comnih.gov Another optimization study for citron seeds predicted a maximum limonin yield of 353.9 mg/100 g at a temperature of 49.7°C for an extraction time of 3.3 hours. researchgate.net
The pH of the extraction medium is another crucial factor, particularly in aqueous extraction methods. Limonin can undergo a reversible conversion to the more water-soluble limonoate A-ring lactone under alkaline conditions. cabidigitallibrary.orgagriculturejournals.cz By leveraging this chemical property, researchers developed an aqueous extraction method using an alkaline solution. The optimized conditions were a pH of 11, a temperature of 70°C, and an ultrasonic power of 800 W for 30 minutes. cabidigitallibrary.orgagriculturejournals.cz This process resulted in a high-purity product (98%) with a yield of 7.5 mg/g from citrus seeds. cabidigitallibrary.orgagriculturejournals.cz However, for ethanolic extractions, the pH has been found to have a less significant effect on the yield compared to solvent concentration and temperature. mdpi.comnih.gov
The following table summarizes detailed research findings on the optimization of these parameters from various studies.
Table 1: Research Findings on Optimized Limonin Extraction Parameters
| Source Material | Extraction Method | Optimal Parameters | Limonin Yield | Purity | Reference |
|---|---|---|---|---|---|
| Pummelo Seeds | Response Surface Methodology (RSM) | Solvent: Anhydrous AcetoneTemperature: 78.94°CTime: 4.62 h | 11.52 mg/g (limonoids) | Not Specified | nih.gov |
| Lime Peel | Green Ethanolic-Aqueous Extraction (RSM) | Solvent: 80% EthanolTemperature: 50°CpH: 7 | 2.072 mg/g | Not Specified | mdpi.comnih.gov |
| Citrus reticulata Blanco Seeds | Ultrasonic-Assisted Aqueous Extraction | Solvent: Alkaline Solution (pH 11)Temperature: 70°CTime: 30 min | 7.5 mg/g | 98% | cabidigitallibrary.orgagriculturejournals.cz |
| Citron Seed | Response Surface Methodology (RSM) | Solvent: Not SpecifiedTemperature: 49.7°CTime: 3.3 h | 3.39 mg/g | Not Specified | researchgate.net |
Impact of Advanced Extraction Techniques
The choice of extraction technology plays a pivotal role in maximizing yield and purity, with modern methods often providing significant advantages over traditional ones.
Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the extraction process. A study on Citrus reticulata Blanco seeds successfully used ultrasonic power of 800 W for 30 minutes combined with an alkaline solution to achieve a high yield (7.5 mg/g) and exceptional purity (98%). cabidigitallibrary.orgagriculturejournals.cz
Flash Extraction: This is a rapid extraction method that can significantly reduce processing time. In one study, limonin was extracted from orange seeds in just 2 minutes. researchgate.net The process was optimized using a 72% ethanol concentration and a solvent-to-solid ratio of 29:1 (mL/g). This highly efficient method yielded 6.8 mg/g of limonin with a purity of 95% and a recovery yield of 97.1%. researchgate.net
These advanced methodologies not only improve the efficiency of the extraction but can also be more environmentally friendly by reducing solvent consumption and extraction time. mdpi.comjetir.org
The following table provides a comparative overview of the results obtained using different advanced extraction methodologies.
Table 2: Comparative Data for Advanced Limonin Extraction Methodologies
| Extraction Methodology | Source Material | Key Findings | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Ultrasonic-Assisted Aqueous Extraction | Citrus reticulata Blanco Seeds | Optimized at pH 11 and 70°C. Utilizes the reversible conversion of limonin for enhanced solubility. | 7.5 mg/g | 98% | cabidigitallibrary.orgagriculturejournals.cz |
Analytical Techniques for Limonin Quantification and Structural Characterization
High-Resolution Chromatographic Separations
Chromatographic methods are essential for separating limonin from complex matrices found in natural sources like citrus fruits or biological samples. This separation is a critical prerequisite for accurate quantification and subsequent spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of limonin. thegoodscentscompany.commdpi.comchromatographyonline.comresearchgate.net Reversed-phase HPLC, often coupled with UV detection, is a common approach. chromatographyonline.com For instance, a reversed-phase chromatography method with UV detection at 210 nm has been employed for the separation of limonin from citrus juice samples. chromatographyonline.comresearchgate.net Isocratic mobile phases are sometimes preferred for their ease of transferability between laboratories, although gradient methods can also be used to optimize separation. chromatographyonline.com
HPLC can be used for the quantitative determination of limonin in various citrus products. One study quantified limonin and nomilin (B1679832) in seven citrus cultivars using HPLC, reporting varying concentrations depending on the cultivar. researchgate.net Red blood orange (Citrus sinensis var red blood orange) showed a maximum limonin content of 479.77 µg/mL, while rough lemon (Citrus jambhiri) had no detectable limonin. researchgate.net
HPLC coupled with post-column reaction has also been developed for the identification and quantification of citrus limonoid glucosides, including limonin glucoside. mdpi.com This method utilizes a phenyl stationary phase and an isocratic mobile phase, with detection limits as low as 50 ng for limonin glucoside. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers improved resolution, speed, and sensitivity compared to conventional HPLC, making it advantageous for analyzing complex samples containing limonin. scispace.comresearchgate.net UHPLC is frequently coupled with mass spectrometry for enhanced identification and quantification capabilities. mdpi.comnih.govnih.gov
UHPLC methods have been developed for the comprehensive analysis of compounds in citrus peels, including limonoids. nih.gov These methods often utilize C18 fused-core columns with small particle sizes (e.g., 1.3 µm) and gradient elution with mobile phases like water and acetonitrile (B52724) containing a small percentage of acetic acid. nih.gov This approach allows for high-resolution separation in a relatively short time. nih.gov
UHPLC coupled with photodiode array detection (UHPLC-PDA) can be used for the quantitative analysis of limonin, typically monitoring at wavelengths around 210 nm. unirc.it For instance, UHPLC-UV analysis has been used to quantify limonin in different parts of 'Ovale Calabrese' orange, with concentrations varying between peel, pulp, juice, and pastazzo. unirc.it
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure and identity of limonin, often complementing chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like limonin, providing detailed information about the arrangement of atoms and their connectivity. chromatographyonline.commdpi.comnih.govcopernicus.orgblogspot.comnih.gov Both one-dimensional (1D) NMR, such as 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques are employed. researchgate.netblogspot.com
1H-NMR and 13C-NMR provide information on the different types of hydrogen and carbon atoms present in the limonin molecule, respectively, and their chemical environments. researchgate.netblogspot.com Chemical shifts (δ) and coupling constants (J) obtained from these spectra are characteristic of the limonin structure. newswise.com
Two-dimensional NMR techniques, such as 1H,1H-COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming assignments and establishing connectivities between atoms. researchgate.netblogspot.com COSY reveals correlations between coupled protons, while HSQC correlates protons with their directly attached carbons. researchgate.netunibo.it HMBC provides correlations between protons and carbons separated by two or three bonds, helping to build the carbon skeleton and identify quaternary carbons. researchgate.netunibo.it
Detailed analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the limonin molecule, confirming its structure. researchgate.net While 1D 1H NMR is more sensitive and suitable for larger sample sets, 2D techniques offer more detailed structural information, although they may require more concentrated samples and longer acquisition times due to the low natural abundance of 13C. blogspot.comunibo.it
Mass Spectrometry (MS) and Hyphenated Systems (e.g., LC-MS, UHPLC-MS/MS, ESI-LC-MS, Q-TOF/MS, APCI/MS)
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of limonin and providing structural information through fragmentation patterns. scispace.comresearchgate.netmdpi.comnih.govcopernicus.orgblogspot.comnih.govmdpi.com When coupled with chromatography (LC-MS, GC-MS, UHPLC-MS), it becomes a powerful tool for the identification and quantification of limonin in complex mixtures. mdpi.comnih.govmdpi.com
Hyphenated systems like LC-MS and UHPLC-MS/MS combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. mdpi.comnih.govmdpi.com Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used for limonin analysis by LC-MS. copernicus.orgmdpi.com ESI is particularly suitable for polar molecules and can be operated in both positive and negative ion modes. copernicus.orgmdpi.com
Quadrupole-Time of Flight Mass Spectrometry (Q-TOF/MS) provides high resolution and accurate mass measurements, which are crucial for the identification of compounds based on their exact mass and elemental composition. nih.govnih.govredalyc.org UHPLC-QTOF-MS has been successfully used for the qualitative analysis of limonoids, including limonin, in various plant extracts. nih.govredalyc.org The MS and MS/MS spectra of limonin show characteristic fragmentation patterns that aid in its identification. For example, limonin in positive ion mode can generate characteristic fragments at m/z 161.0, 114.03, and 95.0. nih.gov The precursor ion of limonin is typically observed at m/z 471 [M+H]+. mdpi.comredalyc.org Fragmentation of this precursor ion can yield product ions such as m/z 453, 425, 409, and 367, corresponding to losses of water, CH2O2, CH2O3, and C3H4O4, respectively. redalyc.org
Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing more detailed structural information. mdpi.comnih.govmdpi.com Selected Reaction Monitoring (SRM) mode in UHPLC-MS/MS is used for the sensitive and specific quantification of limonin by monitoring specific precursor-product ion transitions. mdpi.com For limonin, a common transition for quantification is m/z 471 (precursor) to m/z 425 (product), with a confirmation transition at m/z 367. mdpi.com
Mass spectrometry-based methods, particularly LC-MS/MS and UHPLC-MS/MS, offer high sensitivity and specificity for the quantification of limonin in complex matrices like biological samples and food products. mdpi.comnih.govmdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation. chromatographyonline.comunirc.it While less commonly used for direct quantification of limonin in complex mixtures compared to chromatographic methods, FT-IR can be used for the qualitative identification of limonin and to study its chemical properties. pensoft.netsemanticscholar.orgacs.org
FT-IR spectra of limonin exhibit characteristic absorption bands corresponding to its functional groups, such as C=O stretching from the lactone rings and C=C stretching from the furan (B31954) ring. acs.orgresearchgate.net Specific peaks in the FT-IR spectrum can be associated with different vibrational modes of the limonin molecule. acs.orgresearchgate.net For example, characteristic peaks for limonene (B3431351) (a related compound) are observed around 885 cm⁻¹ (C=CH₂), 1440 cm⁻¹ (CH₂ deformation), and 1645 cm⁻¹ (C=C stretching). researchgate.net While these are for limonene, limonin, also containing a furan ring with C=C bonds and various C-H and C=O functionalities, will have its own characteristic IR fingerprint.
FT-IR spectroscopy, often combined with chemometrics, can be used to analyze the compositional differences in citrus oils and potentially identify or quantify major components like limonene. pensoft.netacs.org While direct application to limonin quantification in complex matrices by FT-IR alone might be challenging due to overlapping peaks, it remains a valuable tool for structural confirmation and qualitative analysis of isolated limonin or in simpler matrices. semanticscholar.orgmyfoodresearch.com
Mechanistic Investigations of Limonin S Biological Activities
Anticancer Mechanistic Pathways of Limonin
Limonin exhibits its anticancer effects through a multifaceted approach, targeting several key pathways involved in tumor development and progression.
Regulation of Cellular Proliferation and Apoptosis Induction
Limonin has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, known as apoptosis. This regulation of cell cycle progression and initiation of apoptosis are crucial mechanisms in its anticancer activity.
A primary mechanism by which limonin induces apoptosis is through the activation of the intrinsic, or mitochondrial, apoptosis pathway. This pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family.
Studies have demonstrated that limonin treatment leads to an increase in the expression of pro-apoptotic proteins, such as Bax, while simultaneously decreasing the expression of anti-apoptotic proteins, including Bcl-2. nih.govrsc.orgresearchgate.net This shift in the Bax/Bcl-2 ratio favors apoptosis induction. nih.govrsc.orgresearchgate.net The upregulation of Bax is associated with its translocation to the mitochondria. dovepress.commdpi.com This translocation and the altered Bax/Bcl-2 ratio result in the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.netdovepress.commdpi.com
The release of cytochrome c into the cytosol is a critical step that triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. mdpi.com Activated caspase-9, in turn, cleaves and activates executioner caspases, most notably caspase-3. nih.govdovepress.commdpi.comresearchgate.netspandidos-publications.com The activation of caspase-3 leads to the cleavage of various cellular substrates, including PARP, ultimately executing the apoptotic program, characterized by DNA fragmentation and morphological changes. dovepress.com
Research in human colon adenocarcinoma (SW480) cells showed that limonin and its glucoside reduced the transcription ratio of Bcl-2/Bax and induced cytochrome c release from mitochondria to the cytosol, confirming the activation of the intrinsic apoptosis pathway. nih.gov Similarly, in human promyelocytic leukemia (HL-60) cells, limonin activated the endogenous apoptosis pathway mediated by mitochondria by up-regulating pro-apoptotic proteins (Bax, cytochrome c, caspase-3, and caspase-9) and down-regulating anti-apoptotic proteins (Bcl-2). nih.gov In hepatocellular carcinoma (HCC) cells, limonin treatment led to increased Bax translocation to mitochondria, resulting in cytochrome c release and subsequent activation of caspase-3 and PARP cleavage. dovepress.com
The following table summarizes some findings related to Limonin's effect on key proteins in the mitochondrial apoptosis pathway:
| Cancer Cell Line | Limonin Effect on Bax | Limonin Effect on Bcl-2 | Cytochrome c Release | Caspase Activation | Source |
| SW480 (Colon) | Increased | Decreased | Induced | Caspase-3 activated | nih.gov |
| HL-60 (Leukemia) | Up-regulated | Down-regulated | Up-regulated | Caspase-3, -9 activated | nih.gov |
| Panc-28 (Pancreatic) | Increased | Decreased | Enhanced cytosolic | Caspase-3 activated | rsc.org |
| HepG2 (HCC) | Increased translocation to mitochondria | Not specified | Induced | Caspase-3 activated | dovepress.com |
| LS174T (Colon) | Increased | Decreased | Increased cytosolic | Caspase-9, -3 activated | spandidos-publications.com |
NAD(P)H quinone oxidoreductase 1 (NQO1) is a detoxifying enzyme involved in the metabolism of quinones and their derivatives. Some studies suggest that limonin may influence NQO1 activity, which could play a role in its anticancer effects. Research in human promyelocytic leukemia (HL-60) cells indicated that limonin could inhibit the proliferation and promote apoptosis by inhibiting NQO1 activity. nih.govresearchgate.net Limonin was found to down-regulate the expression of NQO1 in these cells, suggesting an indirect mechanism of action on the apoptosis pathway by regulating the activity of this antioxidant enzyme. nih.govhypothes.is
Mitochondrial Apoptosis Pathway Activation (e.g., Bax, Bcl-2, Cytochrome c, Caspase Cascade)
Influence on Specific Signaling Networks
Beyond directly triggering apoptosis, limonin also modulates specific signaling networks crucial for cancer cell survival and growth.
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics, including some chemotherapeutic agents. Elevated GST activity in cancer cells can contribute to drug resistance. mdpi.commdpi.com
Studies have investigated the effect of limonin on GST activity. Research in female A/J mice indicated that while limonin itself did not show significant induction of GST activity in the enzymatic assays performed, modified forms of limonin, such as limonin-7-methoxime and deacetylnomilinic acid glucoside (DNAG), demonstrated notable induction of phase II enzymes, including GST, in various organ homogenates like liver, lung, and stomach. nih.govdntb.gov.ua Specifically, limonin-7-methoxime showed a high induction of GST activity against 4-nitroquinoline (B1605747) 1-oxide (4NQO) in the liver and against 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in the liver and stomach. nih.gov DNAG also showed induction of GST activity in lung and stomach homogenates. nih.gov These findings suggest that while the parent compound limonin may not directly modulate GST activity, its derivatives could play a role in detoxification processes relevant to cancer prevention. nih.gov
The following table presents data on the induction of GST activity by limonin derivatives in mouse organ homogenates:
| Compound | Target Substrate | Organ Homogenate | Induction (%) | Source |
| Limonin-7-methoxime | 4NQO | Liver | 270 | nih.gov |
| Limonin-7-methoxime | 4NQO | Stomach | 51 | nih.gov |
| Limonin-7-methoxime | CDNB | Liver | 32 | nih.gov |
| DNAG | CDNB | Lung | 67 | nih.gov |
| DNAG | 4NQO | Stomach | 55 | nih.gov |
| Defuran limonin | 4NQO | Intestine | Decreased | nih.gov |
| DNAG | 4NQO | Intestine | Decreased | nih.gov |
Modulation of Oxidative Stress Responses
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a complex role in cancer. Limonin has been shown to influence oxidative stress responses, which can contribute to its anticancer effects.
Limonin and related compounds have been reported to inhibit free radical generation and act as free radical scavengers, inhibiting lipid peroxidation and oxidative DNA damage. karger.com In some contexts, limonin's free radical scavenging properties could be beneficial in preventing oxidative damage that can lead to cancer initiation. karger.com
However, in other instances, the induction of oxidative stress can be a mechanism by which anticancer agents trigger apoptosis in cancer cells. karger.commdpi.com Studies have shown that limonin treatment can enhance the formation of reactive oxygen species (ROS) in certain cancer cell lines, such as human colorectal adenocarcinoma (Caco-2) cells. mdpi.com This increase in ROS levels can contribute to the induction of apoptosis. mdpi.com D-limonene, a related compound, has also been shown to promote the production of reactive oxygen species (ROS) and induce apoptosis in A549 lung cancer cells. nih.gov
Furthermore, limonin's effects on oxidative stress can be linked to its modulation of other pathways. For example, studies on D-limonene in lymphoma cells indicated that it increased nitric oxide (NO) levels, which were related to cell apoptosis, through mechanisms involving oxidative stress intermediates like hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻). nih.govtandfonline.comtandfonline.com The inhibition of superoxide dismutase (SOD) activity by high concentrations of D-limonene was related to an increase in superoxide anion, contributing to oxidative stress. tandfonline.com
The modulation of oxidative stress responses by limonin appears to be context-dependent, potentially acting as an antioxidant in cancer prevention and as a pro-oxidant to induce apoptosis in established cancer cells, or influencing oxidative stress indirectly through other signaling pathways. karger.commdpi.comnih.govtandfonline.comtandfonline.com
Activation of Nrf2/Keap1-ARE Pathway
Research indicates that limonin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) pathway. The Nrf2/Keap1-ARE pathway is a crucial defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or certain compounds, Keap1 undergoes modification, leading to the release of Nrf2. oncotarget.com Free Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of target genes, upregulating the expression of various cytoprotective enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). oncotarget.commdpi.comresearchgate.net
Studies have shown that limonin can promote the activation of Nrf2, leading to the upregulation of Nrf2/ARE pathway-related proteins like HO-1 and NQO1. researchgate.net This activation contributes to the anti-inflammatory and antioxidant effects observed with limonin treatment. For instance, research on indomethacin-induced intestinal damage in mice demonstrated that limonin ameliorated the condition by regulating the Nrf2/ARE pathway. researchgate.net Similarly, in chondrocytes, limonin was found to activate the Nrf2/HO-1/NF-κB signaling pathway, contributing to its protective effect against osteoarthritis. nih.gov
Anti-inflammatory Mechanistic Pathways of Limonin
Limonin exhibits anti-inflammatory properties through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.
Suppression of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, COX-2, iNOS, NO, PGE2)
Multiple studies have demonstrated limonin's ability to suppress the production and expression of various pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced inflammatory models, limonin has been shown to significantly reduce the levels of:
Interleukin-1 beta (IL-1β) nih.govnih.govphcog.comnih.govacs.org
Interleukin-6 (IL-6) nih.govnih.govphcog.comnih.govacs.orgfoodandnutritionresearch.net
Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govphcog.comnih.govacs.orgfoodandnutritionresearch.net
Cyclooxygenase-2 (COX-2) nih.govphcog.comnih.govacs.orgmedilam.ac.ir
Inducible Nitric Oxide Synthase (iNOS) nih.govphcog.comnih.govacs.orgmedilam.ac.ir
Nitric Oxide (NO) nih.govphcog.comnih.govfoodandnutritionresearch.netmedilam.ac.ir
Prostaglandin E2 (PGE2) nih.govphcog.comnih.govmedilam.ac.ir
For example, in LPS-induced RAW264.7 macrophages, a limonin derivative significantly inhibited the levels of IL-1β, IL-6, and TNF-α. nih.govresearchgate.net Limonin pretreatment in LPS-induced BV2 microglial cells also appreciably prevented the formation of reactive oxygen species (ROS) and reduced the accretion of NO, PGE2, IL-1β, IL-6, and TNF-α. phcog.com Furthermore, limonin significantly reduced the expression of iNOS and COX-2 in these cells. phcog.com Similar findings were observed in chondrocytes where limonin reduced the levels of IL-1β induced pro-inflammatory cytokines such as iNOS, COX-2, PGE2, NO, TNF-α, and IL-6. nih.gov
Modulation of Cellular Signaling Pathways
Limonin exerts its anti-inflammatory effects by modulating several key cellular signaling pathways involved in the inflammatory response.
Limonin has been shown to regulate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK) pathways. mdpi.comresearchgate.net mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its aberrant activation is implicated in various inflammatory conditions. AMPK is an energy sensor that negatively regulates mTORC1 activity. nih.gov
Studies in a psoriasis-like mouse model demonstrated that limonin improved symptoms by suppressing inflammation and regulating metabolic pathways. mdpi.comresearchgate.net Mechanistically, limonin was found to activate AMPK and proteins related to mTOR inhibition, thereby suppressing the mTOR signaling pathway. mdpi.comresearchgate.netresearchgate.net This suggests that limonin can alleviate inflammation by negatively regulating the mTOR signaling pathway through AMPK activity. mdpi.comresearchgate.netresearchgate.net The phosphorylation of key proteins in the mTOR signaling pathway, such as Raptor, p70S6K, and 4EBP1, was significantly inhibited by limonin treatment in psoriatic mouse ear tissues. researchgate.netresearchgate.net Concurrently, AMPK was significantly upregulated in limonin-treated groups. mdpi.comresearchgate.netresearchgate.net
Limonin can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in the regulation of inflammatory responses. acs.orgnih.gov The MAPK pathway includes subfamilies such as extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK. Activation of these kinases can lead to the production of pro-inflammatory cytokines. nih.gov
Research indicates that limonin can block the phosphorylation of key components in the MAPK pathway, including p38 MAPK, JNK, and ERK. nih.gov For instance, a study on LPS-induced acute lung injury in mice showed that limonin pretreatment inhibited inflammatory responses and blocked the phosphorylation of p38 MAPK, JNK, and ERK. nih.gov This suggests that the protective mechanism of limonin may be partly attributed to decreased production of pro-inflammatory cytokines through the inhibition of MAPK activation. nih.gov Another study investigating a limonin derivative found it inhibited proinflammatory cytokines by blocking the NF-κB/MAPK signaling pathway in LPS-treated RAW 264.7 cells and mice. acs.org
The Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade involved in inflammation, cell survival, and proliferation. Activation of this pathway leads to the nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes. nih.govresearchgate.netresearchgate.net
Limonin and its derivatives have been shown to inhibit the PI3K/Akt/NF-κB pathway. nih.govresearchgate.net A limonin derivative, I-C-1, demonstrated significant suppression of the PI3K/Akt pathway, which is upstream of the NF-κB pathway, in LPS-induced RAW264.7 cells. nih.govresearchgate.net This inhibition led to a strong suppression of NF-κB activation by repressing the phosphorylation of IKKα and IKKβ. nih.govresearchgate.net Consequently, the phosphorylation and degradation of IκBα were inhibited, preventing the nuclear translocation of NF-κB. phcog.comfoodandnutritionresearch.net Studies have confirmed that limonin pretreatment significantly decreased the activation of the NF-κB pathway during LPS stimulation in microglial cells. phcog.com The inhibition of the PI3K/Akt/NF-κB pathway by limonin contributes to its ability to reduce the production of pro-inflammatory cytokines. nih.govresearchgate.net
Here is a summary of the effects of Limonin on the suppression of pro-inflammatory mediators:
| Mediator | Effect of Limonin Treatment | Model System | Source |
| IL-1β | Reduced levels/expression | LPS-induced RAW264.7 cells, Chondrocytes, BV2 microglial cells, LPS-induced mice | nih.govnih.govphcog.comnih.govacs.org |
| IL-6 | Reduced levels/expression | LPS-induced RAW264.7 cells, Chondrocytes, BV2 microglial cells, LPS-treated macrophages, LPS-induced mice | nih.govnih.govphcog.comnih.govacs.orgfoodandnutritionresearch.net |
| TNF-α | Reduced levels/expression | LPS-induced RAW264.7 cells, Chondrocytes, BV2 microglial cells, LPS-treated macrophages, LPS-induced mice | nih.govnih.govphcog.comnih.govacs.orgfoodandnutritionresearch.net |
| COX-2 | Decreased expression (protein and mRNA) | Chondrocytes, RAW 264.7 cells, BV2 microglial cells, LPS-induced mice | nih.govphcog.comnih.govacs.orgmedilam.ac.ir |
| iNOS | Decreased expression (protein and mRNA) | Chondrocytes, RAW 264.7 cells, BV2 microglial cells, LPS-induced mice | nih.govphcog.comnih.govacs.orgmedilam.ac.ir |
| NO | Decreased production | Chondrocytes, RAW 264.7 cells, BV2 microglial cells, LPS-treated macrophages | nih.govphcog.comnih.govfoodandnutritionresearch.netmedilam.ac.ir |
| PGE2 | Decreased production/accumulation | Chondrocytes, RAW 264.7 cells, BV2 microglial cells, LPS-treated macrophages | nih.govphcog.comnih.govmedilam.ac.ir |
Nrf2/HO-1/NF-κB Pathway Activation
Research indicates that limonin exerts anti-inflammatory effects, at least in part, through its modulation of the Nrf2/HO-1 and NF-κB signaling pathways. Studies in chondrocytes have shown that limonin can reduce the levels of pro-inflammatory cytokines induced by IL-1β, such as iNOS, COX-2, PGE2, NO, TNF-α, and IL-6. nih.govresearchgate.net Furthermore, limonin can diminish the biosynthesis of IL-1β-stimulated chondrogenic catabolic enzymes, including MMP13 and ADAMTS5, in chondrocytes. nih.govresearchgate.net Mechanistic studies suggest that limonin's protective effects in osteoarthritis involve the activation of the Nrf2/HO-1/NF-κB signaling pathway. nih.govresearchgate.netuni-freiburg.de Limonin has been reported to suppress the NF-κB pathway and activate Nrf2. researchgate.net The Nrf2/HO-1 pathway is known to play a crucial role in mitigating oxidative stress and can effectively suppress the excessive expression of NF-κB-dependent inflammatory factors, thereby alleviating the inflammatory response. dovepress.comnih.gov HO-1, a downstream gene of Nrf2, can inhibit NF-κB transcription. nih.gov
Inhibition of Mitochondrial Reactive Oxygen Species (ROS) Production
Limonin has demonstrated the ability to inhibit the production of mitochondrial reactive oxygen species (ROS) in various cellular contexts. In a model of psoriasis-like skin inflammation, limonin significantly suppressed mitochondria-produced ROS. mdpi.comnih.govresearchgate.net This effect suggests a role for limonin in maintaining mitochondrial health during skin inflammation. mdpi.comnih.gov Additionally, in studies involving vascular smooth muscle cells stimulated by native low-density lipoprotein (nLDL), mitochondrial ROS generation was increased by nLDL stimulation and subsequently blocked by preincubation with limonin. nih.gov This inhibition of mitochondrial ROS production was found to be responsible for the prevention of PKCβII phosphorylation in this model. nih.gov
Neuroprotective Mechanistic Pathways of Limonin
Investigations into the neuroprotective properties of limonin have revealed several underlying mechanisms, including the modulation of autophagy, apoptosis, microglial activation, and specific signaling pathways.
Inhibition of Neuronal Autophagy and Apoptosis
Limonin has been shown to exert neuroprotective effects by inhibiting excessive neuronal autophagy and apoptosis. nih.gov In vitro experiments using PC12 cells demonstrated that limonin inhibited 6-OHDA-induced apoptosis by inhibiting excessive autophagy of neurons. nih.gov Furthermore, limonin pretreatment was found to antagonize cell damage mediated by Aβ25-35 in a concentration-dependent manner. frontiersin.orgfrontiersin.orgnih.gov This protective effect involves the regulation of proteins in the Bcl-2 and Caspase family, ultimately preventing cell apoptosis. frontiersin.org Specifically, limonin prevented Aβ25-35-induced neurotoxicity by inhibiting caspase-3 and up-regulating Bcl-2. frontiersin.orgfrontiersin.orgnih.gov
Modulation of Microglial Activation and Neuroinflammation
Limonin has been observed to modulate microglial activation and the associated neuroinflammation. Studies have shown that limonin inhibits microglial inflammation. nih.gov This inhibition contributes to the protection of neurons against microglial inflammation-mediated neurotoxicity. nih.gov
Activation of AKT/Nrf-2/HO-1 Pathway in Neuronal Protection
The AKT/Nrf-2/HO-1 pathway appears to be involved in the neuroprotective mechanisms of limonin, particularly in the context of modulating microglial activity. Limonin inhibits microglial inflammation by activating the AKT/Nrf-2/HO-1 pathway, thereby protecting neurons against microglial inflammation-mediated neurotoxicity. nih.gov The PI3K/Akt pathway is recognized as a crucial regulator of microglial-mediated inflammation and plays a role in regulating inflammation, apoptosis, and cell survival. mdpi.com Limonin's neuroprotective effect against Aβ-induced neurotoxicity has also been linked to the activation of the PI3K/Akt signaling pathway. frontiersin.orgfrontiersin.orgnih.gov Treatment of PC12 cells with a PI3K inhibitor weakened the protective effect of limonin, indicating the involvement of this pathway. frontiersin.orgfrontiersin.orgnih.gov
Other Mechanistic Studies of Limonin
Beyond its effects on inflammation, oxidative stress, and neuroprotection via the pathways mentioned above, other mechanistic studies of limonin have been conducted. Limonin has been shown to inhibit arginase I and II activity in an uncompetitive mode. nih.gov This inhibition of arginase activity by limonin leads to increased intracellular L-arginine concentrations. nih.gov Additionally, limonin has been identified as a natural ERK2 agonist, demonstrating a strong binding affinity to ERK2 in molecular docking studies. ijbs.com
Antibacterial Action Mechanisms
Research into the specific antibacterial mechanisms of Limonin itself, based on the provided literature, appears less detailed compared to other related compounds like D-Limonene. However, some studies suggest that modifications to the structure of Limonin, specifically in the A-ring and at the C-7 position, can lead to compounds possessing potent antimicrobial activity. wikipedia.org This indicates that the core structure of Limonin can be a basis for developing antibacterial agents, implying inherent properties or potential interactions that are enhanced by these modifications.
While not a direct antibacterial mechanism against pathogens, Limonin has also been observed to exhibit anti-inflammatory effects by inhibiting mTORC1 and mitochondrial Reactive Oxygen Species (ROS) production. Modulating the host's inflammatory response and reducing oxidative stress could indirectly contribute to the body's ability to combat bacterial infections, although this is distinct from a direct bactericidal or bacteriostatic action on the bacteria themselves.
Antiviral Action Mechanisms
Limonin has demonstrated antiviral activity against a range of viruses through several proposed mechanisms.
One notable area of research involves Human Immunodeficiency Virus-1 (HIV-1). Limonin has been shown to effectively inhibit the replication of HIV-1 in cell cultures. wikipedia.orgnih.gov This inhibitory effect appears to be dose-dependent. wikipedia.org A key mechanism suggested for Limonin's anti-HIV-1 activity is the inhibition of HIV-1 protease activity. wikipedia.orgnih.gov HIV-1 protease is a crucial enzyme for viral replication, involved in cleaving viral polyproteins into functional proteins. By inhibiting this enzyme, Limonin can disrupt the maturation of the virus, rendering it non-infectious.
Furthermore, Limonin has been reported to inhibit the expression of specific viral proteins and genes. It can inhibit the expression of HTLV-1 tax/rex at a concentration of 5 µg/mL. wikipedia.org Additionally, HIV-1 gag expression was completely inhibited by Limonin at a concentration of 1 µg/mL. wikipedia.org The Gag protein is a precursor polyprotein that is processed by HIV-1 protease to form the main structural proteins of the virus, including the p24 capsid protein. Inhibition of Gag expression or processing would therefore impede the assembly of new viral particles. The production of HIV-p24 antigen was also inhibited by Limonin. nih.gov
Beyond retroviruses, Limonin has also shown inhibitory effects on Herpes Simplex Virus (HSV) types 1 and 2. A concentration of 100 µg/mL of Limonin inhibited the infectious activity of both HSV-1 and HSV-2. wikipedia.org
Studies on Newcastle Disease virus (NDV) have also indicated antiviral properties of Limonin. Limonin has been shown to reduce NDV replication in various cell lines in vitro. wikimedia.orgwikidata.org Mechanistically, this effect involves the down-regulation of crucial NDV genes encoding structural proteins, specifically the Haemagglutinin-Neuraminidase (HN) protein and the matrix (M) protein genes. wikimedia.orgwikidata.org
The following table summarizes some of the reported antiviral activities of Limonin:
| Virus | Effect | Proposed Mechanism(s) | Concentration/EC50 | Source |
| Human Immunodeficiency Virus-1 (HIV-1) | Inhibition of replication, Inhibition of p24 antigen production | Inhibition of HIV-1 protease activity, Inhibition of gag expression | EC50 = 60.0 µM wikipedia.orgnih.gov, 1 µg/mL (gag inhibition) wikipedia.org | wikipedia.orgnih.gov |
| HTLV-1 | Inhibition of tax/rex expression | Inhibition of gene expression | 5 µg/mL | wikipedia.org |
| Herpes Simplex Virus (HSV) type 1 | Inhibition of infectious activity | Not specified in provided sources | 100 µg/mL | wikipedia.org |
| Herpes Simplex Virus (HSV) type 2 | Inhibition of infectious activity | Not specified in provided sources | 100 µg/mL | wikipedia.org |
| Newcastle Disease virus (NDV) | Reduction of replication, Down-regulation of HN and matrix genes | Down-regulation of viral gene expression | Not specified in provided sources | wikimedia.orgwikidata.org |
Biotechnological Approaches for Limonoid Production
Metabolic Engineering in Microbial Systems
Microbial cell factories, particularly using organisms like Escherichia coli and yeast, offer a promising alternative platform for terpenoid production, including precursors to limonoids. These systems benefit from established genetic tools, rapid growth rates, and a comprehensive understanding of their metabolism. researchgate.net
Engineered Biosynthesis in E. coli and Yeast
Engineering E. coli and Saccharomyces cerevisiae for terpenoid production involves introducing the necessary genes for their biosynthesis. While E. coli naturally produces limited amounts of terpenoids through the MEP pathway, the introduction of the heterologous MVA pathway can improve the supply of the essential isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govunimi.it Similarly, S. cerevisiae, which utilizes the MVA pathway, can be engineered to divert metabolic flux towards desired terpenoids. nih.gov
Studies have demonstrated the successful production of monoterpenes like limonene (B3431351), a related compound, in engineered E. coli and yeast by introducing heterologous limonene synthase genes and optimizing precursor supply. researchgate.netnih.govnih.gov For instance, engineering E. coli with a heterologous mevalonate (B85504) pathway and limonene synthase resulted in significantly increased limonene production. researchgate.net In Yarrowia lipolytica, another yeast, strategies involving multicassette overexpression of MVA pathway genes and compartmentalization of the synthesis pathway within peroxisomes have shown increased limonene titers. nih.gov
Genetic Optimization of Precursor Pathways (e.g., MVA pathway components)
Optimizing the precursor pathways, such as the mevalonate (MVA) pathway, is crucial for enhancing terpenoid production in microbial hosts. Imbalances in the stoichiometry of sequential enzymes in heterologous pathways can lead to metabolic burden and accumulation of toxic intermediates. nih.govacs.org
Research has focused on tuning the expression levels of key enzymes in the MVA pathway to improve yields. In E. coli, transcriptional rebalancing of the MVA pathway, particularly targeting the HMGS and HMGR genes, has been shown to significantly influence limonene biosynthesis. nih.govacs.org Site-directed mutagenesis and ribosome binding site (RBS) engineering have also been employed to optimize the upstream module for overproducing mevalonate, leading to improved limonene production. researchgate.netacs.org
Data from studies on limonene production in engineered E. coli highlight the impact of MVA pathway optimization:
| Engineered E. coli Strain | Optimization Strategy | Limonene Titer (mg/L) | Reference |
| Engineered E. coli | Overexpression of key MVA pathway enzymes, GPPS, limonene synthase, CYP450 | 430 | researchgate.net |
| Engineered E. coli ELIM78 | Site-directed mutagenesis of EfMvaS, RBS engineering of EfMvaE and EfMvaSA110G, coexpression of SlNPPS and MsLS | 1290 (in fed-batch) | acs.org |
These findings demonstrate that genetic optimization of MVA pathway components is a critical factor in improving the efficiency of limonoid precursor production in microbial systems.
Plant Metabolic Engineering for Enhanced Limonoid Accumulation
Metabolic engineering in plants offers an alternative approach to enhance the accumulation of valuable secondary metabolites like limonoids. This can involve modifying the native plant's biosynthetic pathways or reconstituting pathways in heterologous plant systems. nih.gov
Genetic Manipulation of Biosynthetic Enzymes
Identifying and manipulating the genes encoding enzymes involved in limonoid biosynthesis is a key aspect of plant metabolic engineering. The limonoid biosynthetic pathway is complex, involving numerous enzymatic steps. ukri.orgbiorxiv.org Recent research has led to the identification of key enzymes responsible for the biosynthesis of protolimonoids, precursors to limonoids, in citrus and Melia azedarach. jic.ac.ukpnas.org This includes oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s). biorxiv.orgpnas.org
Studies have shown that manipulating the expression of these genes can impact limonoid levels. For example, suppressing the expression of the CiOSC gene in citrus, which encodes a critical enzyme for the biosynthesis of triterpene scaffolds, was correlated with a reduction in limonoid content. Conversely, identifying transcription factors that regulate limonoid biosynthetic pathways, such as CiMYB42 in citrus, presents opportunities for manipulating gene expression to modulate limonoid production. nih.gov Overexpression of CiMYB42 in sweet orange resulted in significant accumulation of limonin. nih.gov
Furthermore, the discovery of a carboxylesterase involved in the later stages of limonoid biosynthesis has been shown to boost yields by selectively deprotecting an intermediate, thereby facilitating furan (B31954) ring formation, a characteristic feature of limonoids. nih.govacs.org
Targeting Enzyme Expression to Specific Subcellular Compartments
The biosynthesis of natural products in plants is often compartmentalized within different organelles. nih.govnih.gov Targeting the expression of biosynthetic enzymes to specific subcellular compartments can enhance metabolite production efficiency by minimizing side reactions, overcoming metabolic bottlenecks, and potentially increasing substrate availability. nih.govnih.govoup.com
While research specifically on targeting limonoid biosynthetic enzymes to subcellular compartments is still developing, studies on other terpenoids and secondary metabolites have demonstrated the potential of this strategy. For instance, targeting geraniol (B1671447) synthase to chloroplasts in Nicotiana benthamiana increased the production of geraniol compared to targeting it to mitochondria or cytosol. nih.gov This suggests that directing limonoid biosynthetic enzymes to specific organelles involved in isoprenoid precursor production or later pathway steps could be a viable strategy for enhancing limonin accumulation in engineered plants. researchgate.netuea.ac.uk
In Vitro Plant Cell and Tissue Culture Systems for Production
In vitro plant cell and tissue culture techniques offer a controlled environment for the production of plant secondary metabolites, independent of geographical and environmental conditions. nih.govdntb.gov.ua This approach can provide a continuous supply of valuable compounds like limonoids. ajol.info
Studies have explored the production of limonoids in callus and cell suspension cultures derived from citrus and other limonoid-producing plants like Melia azedarach. ajol.inforesearchgate.netjst.go.jpbanglajol.info These cultures can produce limonoid aglycones and glucosides, although the levels can vary depending on the explant source, culture medium composition, and culture conditions. researchgate.netjst.go.jpbanglajol.info
Research on Citrus sinensis suspension cell cultures showed that cotyledon-derived cell lines produced the highest concentrations of total limonoid aglycones. researchgate.net
| Explant Source in Citrus sinensis Suspension Culture | Limonoid Aglycone Content (mg/100 g dry weight) | Culture Duration | Reference |
| Cotyledon cell lines | 240 | Day 21 | researchgate.net |
| Hypocotyl cell lines | 210 | Day 7 | researchgate.net |
In Melia azedarach cell suspension cultures, optimization of the culture medium, including the concentration of sucrose (B13894) and glucose, influenced the production of azadirachtin-related limonoids. ajol.info Optimized media resulted in total limonoid production of up to 141.7 µg/ml in callus cell suspension cultures. banglajol.info
In vitro cultures can also be used to study the metabolic changes of limonoids and to generate transgenic cell lines for enhanced production or modification of limonoid profiles. jst.go.jp For example, transgenic Citrus sinensis cells harboring a limonoid UDP-glucosyltransferase gene demonstrated the conversion of limonin into limonin 17-β-D-glucopyranoside. jst.go.jp
Ecological Significance of Limonin in Plant Defense
Limonin as a Constituent of Plant Secondary Metabolites
Plants synthesize a wide array of organic compounds that are broadly classified into primary and secondary metabolites. Primary metabolites are fundamental for basic life processes like photosynthesis, respiration, growth, and reproduction, including substances such as carbohydrates, proteins, and lipids. nrfhh.com In contrast, secondary metabolites are typically produced in smaller quantities and are primarily involved in mediating the plant's interactions with its environment, including defense mechanisms. nrfhh.comresearchgate.net
Limonin is a well-characterized example of a plant secondary metabolite. nrfhh.comjst.go.jpwikipedia.org It is a type of limonoid, a group of modified triterpenoids characterized by a complex structure often containing a furan (B31954) ring. jst.go.jpwikipedia.orgnih.gov Limonoids are particularly abundant in plants belonging to the order Rutales, with significant concentrations found in the Meliaceae and Rutaceae families, which include citrus fruits. nrfhh.comjst.go.jpnih.gov Within citrus plants, limonin is enriched in various tissues, including the fruit, and is often found at higher concentrations in seeds. wikipedia.orgthegoodscentscompany.comfishersci.fi The presence of limonin is notably responsible for the bitter taste observed in some citrus fruits and products. nrfhh.comwikipedia.orgthegoodscentscompany.com
Role in Plant Defense Mechanisms Against Biotic Stressors
Secondary metabolites are integral to the plant's defense system against a variety of biotic stressors, including insect herbivores and microbial pathogens. nrfhh.comresearchgate.netmdpi.commdpi.com These compounds can exert their protective effects through various mechanisms, such as deterring consumption, inhibiting growth or reproduction of attackers, or directly toxicity. researchgate.netmdpi.comwikipedia.org Limonin, as a significant limonoid, contributes to these defense strategies.
Deterrence of Herbivorous Organisms
One of the key roles of secondary metabolites in plant defense is the deterrence of herbivores. Many of these compounds possess properties that make plant tissues unpalatable or toxic to organisms that feed on them, thereby reducing the likelihood of consumption. researchgate.netwikipedia.orgdiva-portal.org Limonin has been identified as having antifeedant properties. jst.go.jpfishersci.fidiva-portal.org This means that its presence in plant tissues can discourage feeding by herbivorous insects and other organisms. Studies have shown that limonin can exhibit antifeedant effects against certain herbivores, such as Hylobius species. diva-portal.org The bitter taste associated with limonin is believed to play a role in this deterrent effect, signaling to potential herbivores the presence of defensive compounds.
Antimicrobial Properties in Plant Protection
In addition to deterring herbivores, secondary metabolites can also provide plants with protection against microbial pathogens, including bacteria and fungi. researchgate.netnih.gov This is achieved through various mechanisms, such as inhibiting microbial growth, disrupting cellular functions, or interfering with pathogen development. Limonoids, the class of compounds to which limonin belongs, have demonstrated antibacterial and antifungal activities. jst.go.jpnih.gov While research often highlights the antimicrobial properties of other citrus terpenoids like limonene (B3431351) against various microbes, including plant pathogens such as Xanthomonas oryzae, the broader class of limonoids is recognized for its contribution to plant defense against microbial threats. mdpi.comjst.go.jpresearchgate.net These antimicrobial attributes help the plant resist infection and disease.
Q & A
Q. How can open-source platforms enhance reproducibility in limonin research?
- Methodological Answer : Share raw NMR/MS spectra on Zenodo or Figshare. Use electronic lab notebooks (e.g., LabArchives) for real-time data tracking. Computational workflows (e.g., Jupyter notebooks) document docking and statistical analyses, enabling replication .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
